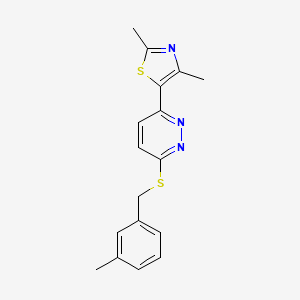
2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone is a heterocyclic organic compound with the chemical formula C9H5ClFNOS. It is a white crystalline solid with a melting point of 94-96°C. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine, particularly in the development of new drugs.
Scientific Research Applications
Antibacterial Activity
2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone and its derivatives have been studied for their antibacterial properties. Research by Khalaj et al. (2004) focused on synthesizing various derivatives and evaluating their antibacterial activity against selected Gram-negative and Gram-positive bacteria. They found that most of these compounds showed moderate to high activities, with some exhibiting comparable or even higher activities than reference drugs (Khalaj et al., 2004).
Antifungal Activity
The antifungal activity of isothiazolone derivatives, including those with 3-Chloro-4-fluorophenyl components, has been investigated. In vitro studies have shown these compounds to possess moderate to high antifungal activity against human pathogenic fungi, compared to reference drugs like itraconazole and ketoconazole (Adibpour et al., 2008).
Antitumor Activity
The potential antitumor activity of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, which include the 2-(3-Chloro-4-fluorophenyl) component, was studied by Becan and Wagner (2008). They synthesized a series of these compounds and conducted in vitro antitumor screening, identifying two compounds with significant activity against human tumor cell lines (Becan & Wagner, 2008).
Isothiazolone Emissions in Building Products
Research has also explored the emissions of isothiazolones from building products. Nagorka et al. (2015) studied biocides like isothiazolones in building products, focusing on their emission behavior. They developed analytical methods for isothiazolones, finding that some showed prolonged evaporation with low concentrations (Nagorka et al., 2015).
Analytical Methods for Isothiazolones
Matissek (1986) investigated methyl isothiazolone formulations, including compounds like 2-methyl-3(2H)-isothiazolone and 5-chloro-2-methyl-3(2H)-isothiazolone, for their use as preservatives in cosmetics. They developed methods for the detection and identification of these compounds, including capillary gas chromatography and mass spectrometry (Matissek, 1986).
Correlation Between Lipophilicity and Antimicrobial Activity
Rezaee et al. (2009) studied the relationship between the lipophilicity and antimicrobial activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones. They found significant correlations between the minimum inhibitory concentrations of these compounds against various bacteria and their lipophilicity, indicating the importance of the molecular structure in determining their antimicrobial effectiveness (Rezaee et al., 2009).
properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNOS/c10-7-5-6(1-2-8(7)11)12-9(13)3-4-14-12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOJWRSQJXGEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CS2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2576394.png)
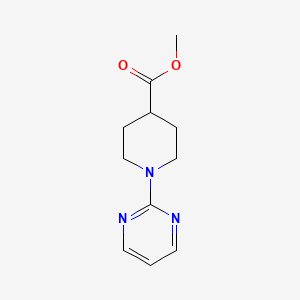
![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)
![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)
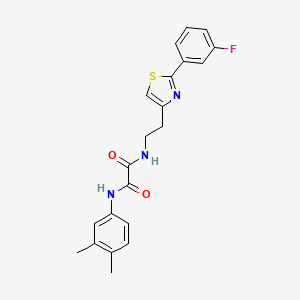


![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)
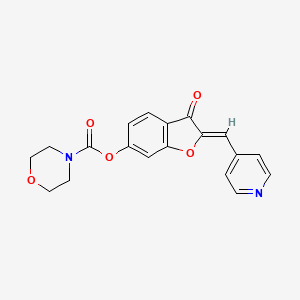
![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)
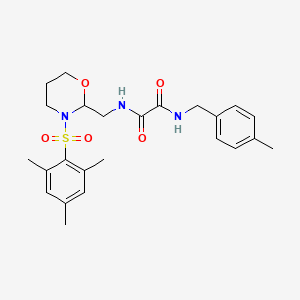
![Methyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2576413.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576414.png)
